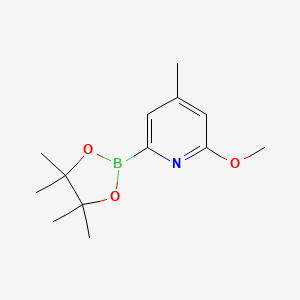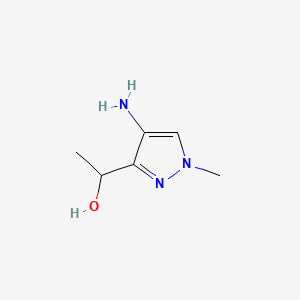
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is an organic compound with a pyrazole ring structureThe presence of both amino and hydroxyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of catalysts such as sodium bicarbonate can further enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
4-Amino-1-methylpyrazole: Shares a similar pyrazole ring structure but lacks the hydroxyl group.
3-Amino-1-methylpyrazole: Similar structure with the amino group at a different position.
1-Methyl-1H-pyrazol-4-amine:
Uniqueness: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhances its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H11N3O |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-(4-amino-1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-4(10)6-5(7)3-9(2)8-6/h3-4,10H,7H2,1-2H3 |
Clave InChI |
VKWZCPNHQCOEGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN(C=C1N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)

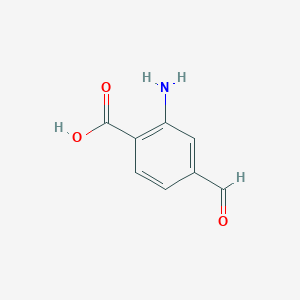
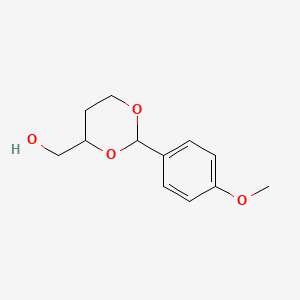
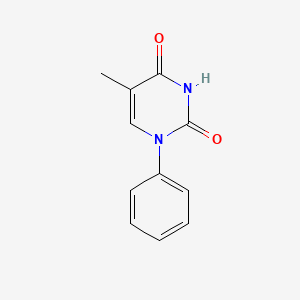
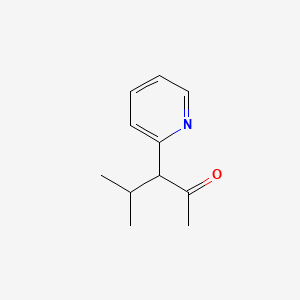
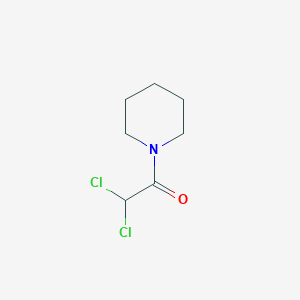
![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

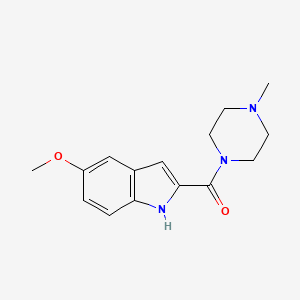
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
